

# Thermodynamic properties of trans-2-Octene isomers

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## Compound of Interest

Compound Name: **trans-2-Octene**

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An In-depth Technical Guide on the Thermodynamic Properties of **trans-2-Octene** Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **trans-2-octene** and its positional isomers, trans-3-octene and trans-4-octene. This document presents key thermodynamic data in a structured format, details the experimental and computational methodologies used for their determination, and includes visualizations to illustrate the relationships between these isomers.

## Thermodynamic Data of trans-Octene Isomers

The thermodynamic properties of the trans isomers of octene are crucial for understanding their relative stabilities and reactivity. The following table summarizes the standard enthalpy of formation ( $\Delta_fH^\circ$ ), standard entropy ( $S^\circ$ ), and Gibbs free energy of formation ( $\Delta_fG^\circ$ ) for **trans-2-octene**, trans-3-octene, and trans-4-octene in the ideal gas phase at 298.15 K.

Isomer	$\Delta_fH^\circ$ (kJ/mol)	$S^\circ$ (J/mol·K)	$\Delta_fG^\circ$ (kJ/mol)
trans-2-Octene	-82.9 ± 1.7	423.8 ± 2.1	63.9 ± 2.2
trans-3-Octene	-90.7 ± 1.7	412.5 ± 2.1	61.1 ± 2.2
trans-4-Octene	-90.7 ± 1.7	411.3 ± 2.1	61.9 ± 2.2

Note: Data is for the ideal gas phase at 298.15 K and 1 bar. The values are based on experimental data and estimations using group additivity methods.

## Experimental Protocols for Determining Thermodynamic Properties

The experimental determination of the thermodynamic properties of alkenes like **trans-2-octene** and its isomers relies on several key techniques.

### Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of organic compounds.

Methodology:

- Sample Preparation: A precisely weighed sample of the liquid octene isomer is encapsulated in a thin-walled glass ampoule or a gelatin capsule.
- Bomb Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the final products are in a well-defined state. The bomb is then filled with an excess of pure oxygen to a pressure of about 30 atm.
- Ignition and Measurement: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water is measured with high precision using a platinum resistance thermometer.
- Data Analysis: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
- Enthalpy of Formation Calculation: The standard enthalpy of formation of the octene isomer is then calculated from its heat of combustion using Hess's law, along with the known standard enthalpies of formation of CO<sub>2</sub>(g) and H<sub>2</sub>O(l).

## Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. This data is then used to calculate the standard entropy and the change in enthalpy and Gibbs free energy with temperature.[\[1\]](#)[\[2\]](#)

Methodology:

- Calorimeter and Sample Loading: A sample of the octene isomer is placed in a sample vessel within a cryostat. The vessel is equipped with a heater and a temperature sensor.
- Adiabatic Shielding: The sample vessel is surrounded by an adiabatic shield, the temperature of which is continuously adjusted to match the temperature of the sample vessel. This minimizes heat exchange with the surroundings.
- Heat Capacity Measurement: A known amount of electrical energy is supplied to the sample heater, and the resulting temperature increase is measured. The heat capacity is calculated as the ratio of the energy input to the temperature change.
- Entropy Calculation: The standard entropy at 298.15 K is determined by integrating the heat capacity data from a very low temperature (approaching 0 K) up to 298.15 K, using the third law of thermodynamics. The integration is performed on the  $C_p/T$  versus  $T$  curve.

## Vapor Pressure Measurements

Vapor pressure data are essential for determining the enthalpy of vaporization, which is needed to relate the thermodynamic properties of the liquid and gas phases.

Methodology:

- Apparatus: A common method involves using an ebulliometer, where the liquid is boiled and the temperature of the vapor-liquid equilibrium is measured at a controlled pressure.
- Measurement: The boiling temperature of the octene isomer is measured at various accurately controlled pressures.
- Data Analysis: The Clausius-Clapeyron equation or more sophisticated vapor pressure equations (like the Antoine equation) are used to fit the experimental data. The slope of the

$\ln(P)$  versus  $1/T$  plot is proportional to the enthalpy of vaporization.

## Computational Methodologies

Computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules, especially when experimental data is unavailable or difficult to obtain.

### Benson Group Additivity Method

The Benson group additivity method is a widely used empirical method for estimating the thermochemical properties of organic molecules in the ideal gas state.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Methodology:

- Molecular Decomposition: The molecule of interest (e.g., **trans-2-octene**) is dissected into a set of defined structural groups. Each group consists of a central atom and its ligands. For example, **trans-2-octene** can be broken down into groups like  $[\text{C}-(\text{H})3(\text{C})]$ ,  $[\text{C}-(\text{H})2(\text{C})2]$ ,  $[\text{C}-(\text{H})(\text{C})(\text{Cd})]$ , and  $[\text{Cd}-(\text{H})(\text{C})]$ .
- Group Value Summation: The thermodynamic property of the molecule (e.g.,  $\Delta fH^\circ$ ,  $S^\circ$ ) is estimated by summing the empirically derived values for each of its constituent groups. These group values have been determined by fitting experimental data for a large number of related compounds.
- Symmetry and Isomer Corrections: Corrections are applied to the calculated entropy for molecular symmetry (rotational and internal). Additional corrections may be needed for specific structural features, such as the *cis* configuration in alkenes.[\[6\]](#)

### Quantum Chemical Calculations

Ab initio and Density Functional Theory (DFT) methods can be used to calculate the thermodynamic properties of molecules from first principles.

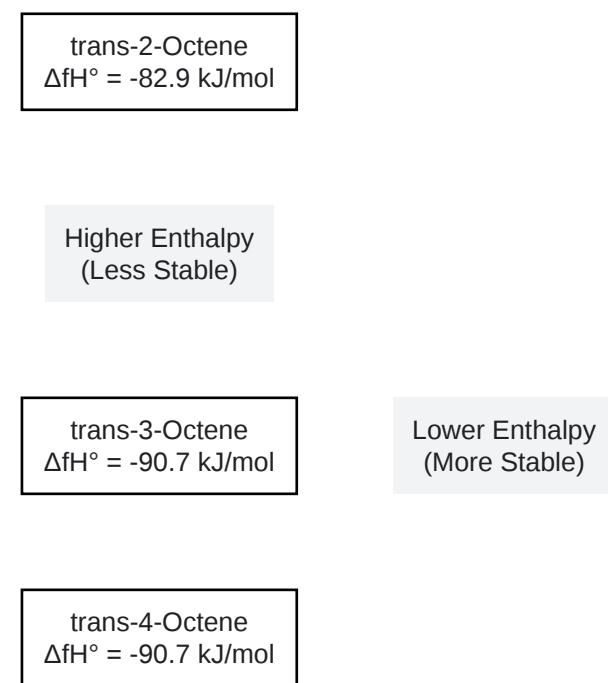
Methodology:

- Geometry Optimization: The three-dimensional structure of the octene isomer is optimized to find its lowest energy conformation. This is typically done using a specific level of theory and basis set (e.g., B3LYP/6-31G\*).

- Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies.
- Thermochemical Property Calculation: The standard thermodynamic properties (enthalpy, entropy, and Gibbs free energy) are then calculated using statistical mechanics based on the electronic energy, vibrational frequencies, and rotational constants of the molecule.

## Visualization of Isomeric Relationships

The following diagram illustrates the structural differences between the trans-octene isomers and provides a conceptual representation of their relative thermodynamic stabilities.



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Caption: Relative thermodynamic stability of trans-octene isomers based on their standard enthalpies of formation.

This guide provides a foundational understanding of the thermodynamic properties of **trans-2-octene** and its related isomers, which is essential for applications in chemical research and development. The provided data and methodologies can serve as a valuable resource for scientists and engineers working in these fields.

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